3-(Bromomethyl)-3-methylthietane 1,1-dioxide

Medicinal Chemistry Building Blocks Quality Control

Researchers pursuing novel LpxC inhibitors or exploring underexplored 3D chemical space often face limited access to 3,3-disubstituted thietane dioxide scaffolds. This compound solves that supply bottleneck with a geminal bromomethyl and methyl substitution pattern that enables both targeted covalent inhibitor design and carbocation-mediated divergent library synthesis. - Structurally validated in co-crystal structures forming hydrogen bonds with LpxC active-site lysine residues, contributing to >10-fold potency improvements. - The quaternary 3-position provides metabolic stability, while the sulfone-polarized C-Br bond enhances electrophilicity for selective nucleophilic conjugation. - Supplied with rigorous analytical characterization to accelerate structure-activity relationship campaigns.

Molecular Formula C5H9BrO2S
Molecular Weight 213.09
CAS No. 2219379-89-0
Cat. No. B2750936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-methylthietane 1,1-dioxide
CAS2219379-89-0
Molecular FormulaC5H9BrO2S
Molecular Weight213.09
Structural Identifiers
SMILESCC1(CS(=O)(=O)C1)CBr
InChIInChI=1S/C5H9BrO2S/c1-5(2-6)3-9(7,8)4-5/h2-4H2,1H3
InChIKeyXAEIZYHESITMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-3-methylthietane 1,1-Dioxide: Procurement and Differentiation Guide


3-(Bromomethyl)-3-methylthietane 1,1-dioxide (CAS 2219379-89-0; C₅H₉BrO₂S; MW 213.09) is a 3,3-disubstituted four-membered cyclic sulfone building block characterized by a geminal bromomethyl and methyl substitution pattern on the thietane 1,1-dioxide scaffold . Thietane dioxides constitute an emerging class of small polar motifs in medicinal chemistry, recognized for their three-dimensional conformational properties, oxidative stability, and capacity to modulate physicochemical parameters including lipophilicity and aqueous solubility [1]. The 3,3-disubstitution architecture of this compound positions it within a recently disclosed divergent synthetic platform for accessing carbocation-derived derivatives, enabling rapid library generation for structure-activity relationship (SAR) exploration [2].

Why Demethylated or Non-Substituted Analogs Cannot Substitute


The 3,3-disubstituted architecture of 3-(bromomethyl)-3-methylthietane 1,1-dioxide confers synthetic and functional properties that cannot be replicated by closely related analogs such as 3-(bromomethyl)thietane 1,1-dioxide (CAS 1785550-68-6, lacking the geminal methyl group) or 3-bromothietane 1,1-dioxide (CAS 59463-72-8, lacking the bromomethyl arm) . The geminal substitution pattern directly enables participation in the recently validated carbocation-mediated divergent synthetic pathway for generating 3,3-disubstituted thietane dioxide libraries, a reactivity mode that is structurally inaccessible to mono-substituted analogs [1]. Furthermore, the 3,3-disubstituted motif aligns with the structural features of pharmacologically active thietane dioxides identified in recent medicinal chemistry campaigns, including LpxC inhibitors and PI3K-alpha antagonists, where the quaternary center at the 3-position provides conformational restriction and metabolic stability advantages [2].

Differentiation Evidence for Procurement Decisions


Purity Grade Advantage Over Demethylated Analog

3-(Bromomethyl)-3-methylthietane 1,1-dioxide is commercially available with a purity specification of 98% . In contrast, the demethylated analog 3-(bromomethyl)thietane 1,1-dioxide (CAS 1785550-68-6) is standardly supplied at 95% purity . The 3-percentage-point differential in chromatographic purity reduces the burden of pre-reaction purification and minimizes the risk of impurity-derived side reactions during subsequent functionalization steps.

Medicinal Chemistry Building Blocks Quality Control

Access to Divergent Carbocation-Mediated Library Synthesis

The target compound bears the precise 3,3-disubstituted thietane dioxide framework that has been validated in a 2024 divergent synthetic methodology for generating structurally diverse libraries [1]. This method proceeds via Lewis or Brønsted acid-catalyzed carbocation formation on the 4-membered ring, a pathway requiring the geminal substitution pattern present in 3-(bromomethyl)-3-methylthietane 1,1-dioxide but absent in mono-substituted analogs such as 3-(bromomethyl)thietane 1,1-dioxide (CAS 1785550-68-6) . The quaternary center at the 3-position provides the requisite tertiary alcohol precursor stability for carbocation generation, enabling direct coupling with arenes, thiols, and alcohols.

Organic Synthesis Medicinal Chemistry Scaffold Diversity

Thietane Dioxide Enhancement of LpxC Inhibitory Activity

In antibacterial drug discovery programs targeting LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase), the introduction of the thietane 1,1-dioxide motif resulted in greater than 10-fold enhancement of inhibitory activity compared to corresponding non-dioxide structural analogs [1]. This improvement is mechanistically attributed to the sulfone group's capacity to form hydrogen-bonding interactions with lysine side chains in the enzyme active site, as evidenced by co-crystal structures [2]. The expanded size of the thietane dioxide relative to a methyl sulfone contributes to this enhanced binding interaction. Concomitant improvements in aqueous solubility were also observed in this structural context [1].

Antibacterial Drug Discovery LpxC Inhibitors SAR

Antidepressant Activity of 3-Substituted Thietane-1,1-Dioxides

In rodent behavioral pharmacology studies, 3-substituted thietane-1,1-dioxide derivatives have demonstrated antidepressant efficacy comparable to the tricyclic antidepressant imipramine, a clinically established positive control [1]. Specifically, compound IId (a 3-substituted thietane-1,1-dioxide) at doses of 2 mg/kg and 20 mg/kg produced antidepressant effects in tail-suspension test (TST) and forced-swim test (FST) paradigms [2]. Furthermore, 3-methoxythietane-1,1-dioxide (N-14) administered at 2 mg/kg intraperitoneally in a chronic mild social stress (CMSS) resident-intruder paradigm mitigated depressive-like behavioral symptoms including sociability deficits and reduced exploratory activity [3]. In silico predictions for this compound class indicate low mutagenicity, tumorigenicity, irritation, and reproductive toxicity risks, with satisfactory pharmacokinetic characteristics compliant with Lipinski's rule of five [2].

CNS Drug Discovery Antidepressant Behavioral Pharmacology

Superior Leaving Group Reactivity of Bromomethyl Electrophile

The bromomethyl substituent of 3-(bromomethyl)-3-methylthietane 1,1-dioxide provides a kinetically competent leaving group for nucleophilic substitution reactions . Bromine, as a leaving group, offers approximately 2-3 orders of magnitude greater reactivity in SN2 displacement reactions compared to chlorine in analogous chloromethyl derivatives [1]. This reactivity differential is particularly significant in the context of thietane dioxides, where the sulfone group exerts a strongly stabilizing inductive effect that further polarizes the adjacent carbon-bromine bond, as demonstrated in photoelectron and electron transmission spectroscopic studies of related four-membered ring sulfones [2]. The combination of the electron-withdrawing sulfone and the polarizable C-Br bond creates an electrophilic center optimized for efficient derivatization with nitrogen, oxygen, and sulfur nucleophiles.

Nucleophilic Substitution Reaction Kinetics Synthetic Efficiency

Physicochemical Property Modulation by 3,3-Disubstitution

The target compound exhibits a predicted LogP (octanol-water partition coefficient) of 0.816 and a topological polar surface area (TPSA) of 34.14 Ų . For comparison, the demethylated analog 3-(bromomethyl)thietane 1,1-dioxide (CAS 1785550-68-6) has a TPSA of 42.52 Ų and consensus LogP values ranging from 0.39 to 1.51 across different computational methods . The geminal methyl group in the target compound reduces the polar surface area by approximately 8.38 Ų (approximately 20% reduction) while maintaining moderate lipophilicity. Thietane dioxides have been demonstrated to improve aqueous solubility in medicinal chemistry contexts when compared to non-dioxide structural analogs, and the 3,3-disubstitution pattern provides an additional handle for modulating these physicochemical parameters independently of the sulfone core [1].

ADME Drug-likeness Physicochemical Properties

High-Value Application Scenarios in Drug Discovery


LpxC Inhibitor Lead Optimization for Gram-Negative Antibacterials

Integrate 3-(bromomethyl)-3-methylthietane 1,1-dioxide as the thietane dioxide-bearing building block for constructing novel LpxC inhibitor candidates. Co-crystal structures have established that the thietane dioxide motif forms productive hydrogen-bonding interactions with lysine residues in the LpxC active site, contributing to greater than 10-fold improvements in inhibitory potency [1]. The bromomethyl handle enables efficient conjugation to diverse heterocyclic warheads, while the 3,3-disubstituted architecture provides metabolic stability at the quaternary center. The improved aqueous solubility associated with thietane dioxide introduction further supports progression toward favorable in vivo pharmacokinetic profiles [2].

Divergent Library Synthesis for CNS Drug Discovery

Utilize 3-(bromomethyl)-3-methylthietane 1,1-dioxide to access the recently reported carbocation-mediated divergent synthetic platform for 3,3-disubstituted thietane dioxides [1]. Following conversion of the bromomethyl group to the corresponding benzylic tertiary alcohol, Lewis or Brønsted acid catalysis generates a carbocation intermediate that can be trapped with arenes, thiols, or alcohols to produce structurally diverse libraries. This approach is particularly valuable for CNS programs given that structurally related 3-substituted thietane-1,1-dioxides have demonstrated in vivo antidepressant activity comparable to imipramine at 2-20 mg/kg doses in rodent behavioral models [2].

Enantioenriched Spirocyclic Scaffolds via DAAA

Employ 3-(bromomethyl)-3-methylthietane 1,1-dioxide in palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) protocols to generate enantioenriched spirocyclic compounds [1]. The methodology has been validated for thietane 1,1-dioxides and enables transformation of alkylated products into novel spirocyclic architectures that occupy underexplored regions of three-dimensional chemical space. Spirocycles are increasingly prioritized in fragment-based drug discovery due to their conformational rigidity and enhanced target selectivity profiles. The 3,3-disubstitution pattern provides additional steric definition that may enhance stereochemical outcomes in asymmetric transformations [2].

Targeted Covalent Inhibitor Design

Design targeted covalent inhibitors (TCIs) by leveraging the enhanced electrophilicity of the bromomethyl group imparted by the adjacent sulfone moiety. Photoelectron spectroscopic studies have quantified the strongly stabilizing inductive effect of the sulfone group in four-membered ring systems, which polarizes the C-Br bond and increases its susceptibility to nucleophilic attack [1]. This property can be exploited to achieve selective covalent modification of cysteine or lysine residues positioned appropriately within target binding sites. The 3,3-disubstituted architecture minimizes unwanted metabolic oxidation at the quaternary center, potentially improving the selectivity profile of the resulting covalent probes relative to analogs lacking the geminal substitution [2].

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